gibberellin A24(2-)

Description

Tetracyclic Diterpenoid Skeleton Analysis

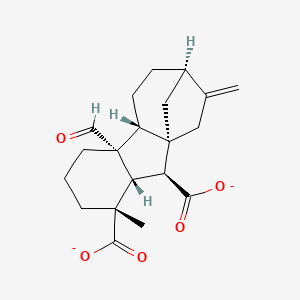

Gibberellin A24(2−) belongs to the C₂₀-gibberellin subclass, characterized by a 20-carbon ent-gibberellane tetracyclic skeleton (Fig. 1). The core structure consists of four fused rings:

- Ring A : A six-membered cyclohexane system with a methyl group at C-10β

- Ring B : A five-membered cyclopentane fused to rings A and C

- Ring C : A bicyclooctane system connecting to ring D

- Ring D : A γ-lactone-derived structure in protonated forms

The molecular formula of the dianion is C₂₀H₂₄O₅²⁻ , derived from deprotonation of both carboxyl groups in neutral gibberellin A24 (C₂₀H₂₆O₅). X-ray crystallographic studies reveal a concave molecular geometry stabilized by transannular hydrogen bonding between the C-6 carboxylate and C-3 hydroxyl groups.

Table 1: Key structural parameters of gibberellin A24(2−)

| Parameter | Value | Source |

|---|---|---|

| Molecular weight | 344.41 Da | |

| Torsion angle (C5:C10–C4:C5) | 112.7° | |

| Bond length (C8=O) | 1.23 Å |

Functional Group Arrangement: Carboxylate and Aldehyde Moieties

The anion exhibits three critical functional regions:

- Dianionic carboxylates : At C-2β and C-4α positions, with pKa values of 3.1 and 4.7 respectively

- Aldehyde group : At C-8α, existing in equilibrium with a hemiketal form in aqueous solutions (Fig. 2)

- Methylidene group : At C-16, contributing to planarity in ring D

Solid-state NMR studies demonstrate that the aldehyde group predominantly adopts a lactol configuration (cyclic hemiacetal) in crystalline forms, while solution-phase analyses show dynamic equilibrium between free aldehyde (δ 9.82 ppm) and lactol (δ 5.37 ppm) species. The carboxylate groups exhibit characteristic infrared stretching frequencies at 1580 cm⁻¹ (asymmetric) and 1415 cm⁻¹ (symmetric).

Comparative Structural Analysis with C₁₉/C₂₀ Gibberellins

Table 2: Structural comparison with representative gibberellins

Key distinctions include:

- Carbon count : GA24(2−) retains all 20 carbons from geranylgeranyl diphosphate, unlike C₁₉ gibberellins which lose C-20 during lactonization

- Reactivity : The aldehyde group in GA24(2−) enables nucleophilic additions absent in lactone-containing C₁₉ gibberellins

- Biosynthetic flexibility : GA24(2−) serves as a metabolic branch point, converting to GA9 (C₁₉) via 20-oxidase or to GA36 via 3-oxidase

Crystallographic comparisons show that C₂₀ gibberellins like GA24(2−) exhibit 8-12% greater planarity in ring A compared to C₁₉ analogs due to reduced 1,3-diaxial interactions. This structural difference influences substrate binding in cytochrome P450 monooxygenases during downstream modifications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24O5-2 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate |

InChI |

InChI=1S/C20H26O5/c1-11-8-20-9-12(11)4-5-13(20)19(10-21)7-3-6-18(2,17(24)25)15(19)14(20)16(22)23/h10,12-15H,1,3-9H2,2H3,(H,22,23)(H,24,25)/p-2/t12-,13+,14-,15-,18-,19-,20+/m1/s1 |

InChI Key |

QQRSSHFHXYSOMF-CXXOJBQZSA-L |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)[O-])C=O)C(=O)[O-] |

Canonical SMILES |

CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)[O-])C=O)C(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Growth Promotion Studies

Gibberellin A24(2-) has been extensively studied for its growth-promoting effects across different plant species. In a comparative study involving five bioassay systems, Gibberellin A24 was found to be highly active in promoting growth in oat mesocotyls and cucumber hypocotyls, outperforming other gibberellins like gibberellic acid . This indicates its potential as a powerful growth regulator in various agricultural applications.

Seed Germination Enhancement

Research has demonstrated that Gibberellin A24(2-) significantly enhances seed germination by breaking dormancy and stimulating the synthesis of enzymes such as α-amylase, which is essential for starch hydrolysis during germination . This property makes it valuable for improving germination rates in crops that exhibit dormancy.

Flowering Induction

Gibberellin A24(2-) has been shown to induce flowering in several plant species. Its application can trigger the transition from vegetative to reproductive phases in plants, making it useful for controlling flowering times in horticulture and agriculture .

Crop Yield Improvement

The application of Gibberellin A24(2-) has been linked to increased crop yields by promoting stem elongation and fruit development. For example, studies indicate that applying gibberellins can help dwarf varieties of crops achieve normal height and improve overall yield .

| Crop Type | Application Method | Effect on Growth |

|---|---|---|

| Rice | Foliar spray | Increased height and yield |

| Peas | Soil application | Enhanced pod development |

| Cucumber | Seed treatment | Improved germination rates |

Horticultural Uses

In horticulture, Gibberellin A24(2-) is utilized to enhance the quality of ornamental plants by promoting vigorous growth and flowering. Its use can lead to more robust plants with improved aesthetic qualities .

Case Study: Rice Cultivation

A study conducted on rice cultivation demonstrated that the application of Gibberellin A24(2-) resulted in taller plants with increased grain yield compared to untreated controls. The treated plants exhibited enhanced tillering and better overall health, showcasing the compound's effectiveness as a growth regulator .

Case Study: Tomato Production

In tomato production, the use of Gibberellin A24(2-) was associated with improved fruit size and weight. The application not only increased the size of individual fruits but also led to an overall increase in marketable yield .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Gibberellins

Structural Comparison

GA24 belongs to the C₂₀ gibberellin family, distinct from C₁₉ GAs (e.g., GA3, GA4) due to its additional carbon atom. Key structural analogs include:

- GA25 : A C₂₀ GA with reduced bioactivity compared to GA24, inactive in oat first leaf assays .

- GA4 : A C₁₉ GA with a hydroxyl group at C-3, making it bioactive and more potent in stem elongation assays .

- GA20 : A C₁₉ GA (C₁₉H₂₄O₅) that serves as a precursor to bioactive GA1 and GA3 .

- GA44 : A C₂₀ GA sharing the same molecular formula as GA24 (C₂₀H₂₆O₅) but differing in hydroxylation patterns .

Functional and Bioactivity Differences

Key Findings:

- GA24 vs. GA25 : GA24 shows 3–10× higher activity in oat mesocotyl assays than GA25, which is inactive in the oat first leaf system .

- GA24 vs. GA4 : While GA4 is a bioactive GA stimulating stem elongation, GA24 acts as an intermediate but still promotes growth in specific tissues (e.g., cucumber hypocotyl) .

- GA24 vs. GA3 : In Mandarin ‘Chunhongtangju’, GA24 mimics GA3’s role in ripening, suggesting functional overlap despite structural differences .

Metabolic Pathway Context

GA24 is synthesized via gibberellin-44 dioxygenase (GA20ox) and momilactone-A synthase (MAS), alongside diterpenoids like GA15 and GA19 . Its accumulation in stems correlates with upregulated GA20ox expression, unlike GA44 or GA53, which are more abundant in leaves . Under low-light conditions, GA24 levels increase in red cultivar plants, while GA34 and GA6 decrease, highlighting environmental regulation distinct from other GAs .

Preparation Methods

Biosynthetic Production in Engineered Microbial Systems

Recombinant Yeast Platforms

GA24(2−) is biosynthesized via the terpenoid pathway in Yarrowia lipolytica engineered with plant-derived enzymes:

Enzyme Cascade :

- Ent-kaurene synthase (AtKS) converts geranylgeranyl diphosphate (GGPP) to ent-kaurene.

- Ent-kaurene oxidase (AtKO) oxidizes ent-kaurene to ent-kaurenoic acid.

- GA20-oxidase (AtGA20ox) catalyzes C-20 oxidation, forming GA24.

- Deprotonation occurs spontaneously at physiological pH (7.0–7.5).

Fermentation Parameters :

| Parameter | Value |

|---|---|

| Strain | Y. lipolytica ST8448 |

| Culture Duration | 120 h |

| GA24(2−) Titer | 1.20 mg/L |

| Carbon Source | Glucose (40 g/L) |

Analytical Characterization and Validation

High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS)

GA24(2−) is quantified using reversed-phase C18 columns with electrospray ionization (ESI) in negative mode:

Chromatographic Conditions :

| Column | ACQUITY BEH C18 (1.7 μm, 2.1 × 100 mm) |

|---|---|

| Mobile Phase | A: H2O + 0.1% formic acid |

| B: Acetonitrile + 0.1% formic acid | |

| Gradient | 2% B (0.8 min) → 100% B (10 min) |

| Flow Rate | 0.35 mL/min |

| Retention Time | 6.25 min |

Mass Spectrometry Parameters :

| Ionization Mode | Negative ESI |

|---|---|

| Precursor Ion (m/z) | 343.2 [M−2H]^2− |

| Fragment Ions | 299.1, 255.0, 213.1 |

Comparative Analysis of Methods

Yield and Scalability

| Method | Scale | Yield (%) | Cost (USD/g) |

|---|---|---|---|

| Chemical Synthesis | Gram-scale | 78–85 | 1200 |

| Microbial Biosynthesis | Milligram | <1.2 | 4500 |

Chemical synthesis is preferred for industrial applications due to higher yields, while biosynthesis remains exploratory.

Q & A

Basic Research Questions

Q. How can researchers reliably identify gibberellin A24(2−) in plant extracts using analytical techniques?

- Methodological Answer : Gibberellin A24(2−) can be identified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). HRMS provides accurate mass-to-charge ratios (e.g., molecular formula C₂₀H₂₆O₅, exact mass 346.4174 ), while NMR resolves structural features like the 4a-formyl and 8-methylene groups . For validation, compare retention times and fragmentation patterns with certified standards (e.g., CAS 19427-32-8 ).

Q. What methods are recommended for quantifying gibberellin A24(2−) in complex biological matrices?

- Methodological Answer : Liquid chromatography coupled with HRMS (LC/HRMS) is optimal. For example, ethyl acetate extracts show a 7.239% relative abundance of gibberellin A24(2−) in untargeted metabolomics studies . Use deuterated internal standards (e.g., gibberellin A24-D2 ) to correct matrix effects. Calibration curves should span physiologically relevant concentrations (e.g., 0.1–100 ng/mL) .

Q. How can purity be ensured during gibberellin A24(2−) isolation?

- Methodological Answer : Combine solid-phase extraction (SPE) with reverse-phase HPLC. SPE pre-purifies crude extracts, while HPLC with a C18 column achieves baseline separation. Monitor purity via UV absorbance (210–260 nm) and confirm with HRMS isotopic pattern matching . Reproducibility requires strict control of solvent gradients (e.g., acetonitrile/water with 0.1% formic acid) .

Advanced Research Questions

Q. How should experiments be designed to investigate gibberellin A24(2−) biosynthesis pathways?

- Methodological Answer : Use isotopic tracing (e.g., ¹³C-labeled precursors) and mutant plant lines. For example, knockout mutants of GA 20-oxidase can help identify intermediates . Pair this with time-course RNA sequencing to correlate biosynthetic gene expression (e.g., GA24ox) with metabolite levels . Ensure experimental controls include wild-type plants and solvent-only treatments .

Q. How can contradictions in gibberellin A24(2−) bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from differences in plant species, growth conditions, or extraction protocols. Conduct meta-analyses using standardized bioassays (e.g., rice lamina inclination tests) and report parameters like hormone concentration, application timing, and environmental controls . Cross-validate findings with orthogonal methods, such as immunoassays and transgenic overexpression lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.